Cas no 82379-38-2 (4-(Hydroxymethyl)-3-nitrobenzoic acid)

4-(Hydroxymethyl)-3-nitrobenzoic acid structure
82379-38-2 structure
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2
C8H7NO5
197.144882440567
MFCD01076314
693146
1501892

4-(Hydroxymethyl)-3-nitrobenzoic acid Properties

Names and Identifiers

    • 4-(Hydroxymethyl)-3-nitrobenzoic acid
    • 4-HYDROXYMETHYL-3-NITROBENZOIC ACID
    • Benzoic acid, 4-(hydroxymethyl)-3-nitro-
    • methyl 4-(hydroxymethyl)-3-nitrobenzoate
    • AK140619
    • 4-HYDROXYMETHYL-3-NITRO-BENZOIC ACID
    • KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • FCH920749
    • AX8097938
    • ST24043095
    • AM20041205
    • 4-(Hydroxymethyl)-3-nitrobenzoic acid (ACI)
    • 3-Nitro-4-(hydroxymethyl)benzoic acid
    • CS-W022017
    • 82379-38-2
    • 4-(hydroxymethyl)-3-nitrobenzoicacid
    • DA-02596
    • DS-7073
    • 4-(hydroxymethyl)-3-nitrobenzoic acid
    • MFCD01076314
    • 4-Hydroxymethyl-3-nitrobenzoic acid
    • CHEMBL1834880
    • SCHEMBL1483517
    • AKOS006346216
    • DTXSID30363554
    • +Expand
    • MFCD01076314
    • KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • 1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)
    • O=C(C1C=C([N+](=O)[O-])C(CO)=CC=1)O

Computed Properties

  • 197.03200
  • 2
  • 5
  • 2
  • 197.03242232g/mol
  • 14
  • 236
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.4
  • 103

Experimental Properties

  • 1.30850
  • 103.35000

4-(Hydroxymethyl)-3-nitrobenzoic acid Security Information

4-(Hydroxymethyl)-3-nitrobenzoic acid Customs Data

  • 2918199090
  • China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-(Hydroxymethyl)-3-nitrobenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005DN3-100mg
4-HYDROXYMETHYL-3-NITROBENZOIC ACID
82379-38-2 97%
100mg
$18.00 2024-04-21
A2B Chem LLC
AC50159-100mg
4-Hydroxymethyl-3-nitrobenzoic acid
82379-38-2 97%
100mg
$17.00 2024-04-19
Aaron
AR005DVF-100mg
4-HYDROXYMETHYL-3-NITROBENZOIC ACID
82379-38-2 97%
100mg
$19.00
abcr
AB154635-250mg
4-Hydroxymethyl-3-nitrobenzoic acid; .
82379-38-2
250mg
€104.20
Alichem
A019099318-1g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
1g
$323.40 2023-09-01
Chemenu
CM123912-1g
4-(hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 95%+
1g
$210
Crysdot LLC
CD12028189-1g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
1g
$225
eNovation Chemicals LLC
D557393-5g
4-(hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 96%
5g
$645 2022-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTL579-100mg
4-(hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 95%
100mg
¥173.0
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H195186-100mg
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
100mg
¥384.90 2023-09-02

4-(Hydroxymethyl)-3-nitrobenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media
Nie, Hui-Jun; et al, RSC Advances, 2019, 9(23), 13249-13253

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A Ribozyme with Michaelase Activity: Synthesis of the Substrate Precursors
Eisenfuhr, Alexander; et al, Bioorganic & Medicinal Chemistry, 2003, 11(2), 235-249

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
1.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Reference
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  24 h, rt
Reference
Passerini reaction - amine deprotection - acyl migration (PADAM): a convenient strategy for the solid-phase preparation of peptidomimetic compounds
Banfi, Luca; et al, Molecular Diversity, 2003, 6(3-4), 227-235

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Fuming nitric acid Solvents: Water
2.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water
Reference
Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds
Lopes, Marcela S.; et al, European Journal of Medicinal Chemistry, 2011, 46(11), 5443-5447

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Nitric acid ;  2 h, -10 °C
2.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
Reference
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
2.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Reference
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  15 min, rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
3.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Reference
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Benzene ;  24 h, reflux
2.1 Catalysts: Nitric acid ;  2 h, -10 °C
3.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
Reference
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Reference
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Reference
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

4-(Hydroxymethyl)-3-nitrobenzoic acid Raw materials

4-(Hydroxymethyl)-3-nitrobenzoic acid Preparation Products

4-(Hydroxymethyl)-3-nitrobenzoic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82379-38-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:82379-38-2)
A LA DING
anhua.mao@aladdin-e.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:82379-38-2)4-(Hydroxymethyl)-3-nitrobenzoic acid
A840314
99%/99%
5g/25g
368.0/1289.0